![molecular formula C48H64F2O13 B1250709 Aerobid CAS No. 77326-96-6](/img/structure/B1250709.png)
Aerobid
Overview
Description
Aerobid, also known as flunisolide, is an inhaled corticosteroid used to control symptoms of asthma and improve lung function . It belongs to the family of medicines known as corticosteroids . It is often prescribed as treatment for allergic rhinitis . This medicine will not relieve an asthma attack that has already started .
Molecular Structure Analysis
The molecular structure of Aerobid (flunisolide) is described as a white to creamy white crystalline powder with a molecular weight of 434.49 . It is soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol, and practically insoluble in water .
Physical And Chemical Properties Analysis
Aerobid is a white to creamy white crystalline powder with a molecular weight of 434.49 . It is soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol, and practically insoluble in water . It has a melting point of about 245 °C .
Scientific Research Applications
Asthma Prophylactic Therapy
Flunisolide is used as a maintenance treatment for asthma . It serves as a prophylactic therapy, meaning it is used to prevent the onset of asthma symptoms rather than treating acute attacks. The compound’s anti-inflammatory properties help reduce the frequency and severity of asthma episodes .
Allergic Rhinitis Treatment
The compound is often prescribed for the treatment of allergic rhinitis . Its mechanism of action involves the activation of glucocorticoid receptors, leading to reduced symptoms such as watery nasal discharge, nasal congestion, postnasal drip, sneezing, and throat itching .
Immune Response Modulation
Flunisolide exhibits properties that can suppress the immune system . This is beneficial in conditions where the immune system is overactive, such as autoimmune diseases. It reduces the function of the lymphatic system, decreases immunoglobulin and complement concentrations, and interferes with antigen-antibody binding .
Anti-Inflammatory Research
In scientific studies, flunisolide’s anti-inflammatory actions are of significant interest. Research into its effects on lipocortins and the inhibition of arachidonic acid pathways provides insights into the biosynthesis of prostaglandins and leukotrienes, which are vital in the body’s inflammatory response .
Corticosteroid Conversion Therapy
Flunisolide is used in research related to converting patients from systemic corticosteroids to inhaled forms. This process involves careful monitoring and adjustment of dosages to avoid withdrawal symptoms and to maintain pulmonary function .
Pediatric Asthma Management
The compound’s application in pediatric asthma is a critical area of research. Determining the lowest effective dosage for children is essential due to the potential impact of inhaled corticosteroids on growth .
Pharmacodynamics and Pharmacokinetics Studies
Flunisolide is a subject of pharmacodynamics and pharmacokinetics studies, which explore how the drug affects the body and how the body processes the drug. These studies are crucial for understanding dosage, administration frequency, and delivery methods .
Development of Inhalation Devices
Research into the development of inhalation devices for flunisolide delivery is another application. The design of metered-dose inhalers with internal spacers is tailored to optimize the delivery of the drug to the lungs .
properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H31FO6.H2O/c2*1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;/h2*5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3;1H2/t2*13-,14-,16-,17-,19+,20+,22-,23-,24+;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXMJCQRHVAJIO-TZHJZOAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O.C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64F2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aerobid | |
CAS RN |
77326-96-6 | |
Record name | Flunisolide [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6α-Fluoro-11β,16α,17,21â??tetrahydroxylpregna-1,4diene-3,20-dione cyclic-16,17-acetal with acetone, hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUNISOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK4DYS664X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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